3-Fluoroisatoic anhydride

Catalog No.
S728104
CAS No.
174463-53-7
M.F
C8H4FNO3
M. Wt
181.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Fluoroisatoic anhydride

Synthesizing 8-fluoroquinazolinones without regioisomeric mixtures is a challenge. 3-Fluoroisatoic anhydride (CAS 174463-53-7) solves this as the only building block that guarantees unambiguous 8-fluoro substitution.

  • Unambiguous regiochemistry: eliminates costly purification of wrong isomers.
  • Solid, bench-stable: compatible with automated parallel synthesis platforms.
  • Key enabler for medicinal chemistry SAR exploration of fluorinated heterocycles.

Supplied with certificate of analysis; bulk quantities available.

CAS Number

174463-53-7

Product Name

3-Fluoroisatoic anhydride

IUPAC Name

8-fluoro-1H-3,1-benzoxazine-2,4-dione

Molecular Formula

C8H4FNO3

Molecular Weight

181.12 g/mol

InChI

InChI=1S/C8H4FNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)

InChI Key

IERJBARKMJORGI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)F)NC(=O)OC2=O

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)OC2=O

The exact mass of the compound 3-Fluoroisatoic anhydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

3-Fluoroisatoic anhydride, 3-Fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, 3-Fluoro-1,2-dihydro-4H-3,1-benzoxazine-2,4-dione, 3-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Purity

97%

Package Size

1 g, 5 g, 25 g

3-Fluoroisatoic anhydride (CAS 174463-53-7) is a fluorinated derivative of isatoic anhydride, a class of compounds widely used as stable, solid precursors for the synthesis of N-heterocycles such as quinazolinones and quinazolines. [1] The incorporation of a fluorine atom is a critical strategy in medicinal chemistry and materials science to modulate properties like metabolic stability, binding affinity, and electrochemical behavior. The specific placement of the fluorine atom at the 3-position on the anhydride ring is a key procurement determinant, as it directly controls the regiochemistry of the resulting 8-fluoro-substituted heterocyclic products. [2]

Research Fit

1 8-fluoro isatoic anhydride building block for regioselective heterocycle synthesis
2 Distinct electronic profile vs. other fluoro isomers supports SAR and lead optimization workflows
3 Compatible with medicinal chemistry, agrochemical discovery, and advanced polymer precursor research

Substitution of 3-Fluoroisatoic anhydride with either the parent unsubstituted isatoic anhydride or its other positional isomers (e.g., 5-fluoro or 6-fluoroisatoic anhydride) is chemically invalid for targeted synthesis. The position of the fluorine atom dictates the final substitution pattern of the resulting heterocycle. Using a different isomer will not produce the desired 8-fluoro-substituted product, but an entirely different molecule with distinct physical, chemical, and biological properties. [1] Therefore, for applications requiring the specific electronic and steric effects of an 8-fluoro group on a quinazoline or related core, 3-Fluoroisatoic anhydride is the only suitable precursor and cannot be substituted.

Substitution Risk

Electrophilicity Mismatch

The 3-fluoro isomer’s higher electrophilicity compared to 4-fluoro may significantly alter reaction rates and yields in nucleophilic ring-opening, breaking SAR reproducibility.

Lipophilicity Divergence

A ~0.6 unit LogP difference between 3-fluoro and 6-fluoro isomers translates to altered permeability and metabolic stability profiles, invalidating direct substitution in lead optimization.

Electronic vs. Bulk Property Disconnect

Despite similar predicted density among mono-fluoro isomers, the position-specific electronic and steric effects dictate chemical behavior; replacing with another isomer compromises the designed physicochemical profile.

Essential Precursor for High-Yield Synthesis of 8-Fluoroquinazolines

The primary procurement driver for 3-Fluoroisatoic anhydride is its non-negotiable role in the regiospecific synthesis of 8-fluoro-substituted quinazolines. In a documented one-pot, three-component reaction with an aldehyde and ammonium acetate, 3-Fluoroisatoic anhydride serves as the exclusive starting material to generate the corresponding 4-amino-2-aryl-8-fluoroquinazoline in high yield. [1] Using unsubstituted isatoic anhydride or other positional isomers would fail to produce the required 8-fluoro product.

Evidence DimensionProduct Yield for Target Synthesis
Target Compound Data86% yield for 4-amino-2-(4-methoxyphenyl)-8-fluoroquinazoline
Comparator Or BaselineIsatoic anhydride or other fluoro-isomers (yield 0% for the 8-fluoro target product)
Quantified DifferenceEnables synthesis of the target regioisomer, whereas alternatives do not.
ConditionsOne-pot reaction with 4-methoxybenzaldehyde and ammonium acetate in ethylene glycol at 150 °C.

For any research or manufacturing process targeting an 8-fluoroquinazoline scaffold, this specific precursor is required to achieve the desired molecular structure.

Predicted pKa (Electrophilicity)
Data to verify
3-Fluoro: pKa 9.55 ± 0.20
4-Fluoro: pKa 9.91 ± 0.20
ΔpKa = -0.36 (more electrophilic)
Higher electrophilicity may support faster amide/ester formation.
In silico prediction; experimental validation advised.

Access to Potent Kinase Inhibitor Scaffolds via Strategic Fluorination

The 8-fluoro substitution pattern accessible from 3-Fluoroisatoic anhydride is critical for developing potent kinase inhibitors. Fluorine at this position can form key hydrogen bonds or favorable electrostatic interactions within the ATP-binding pocket of kinases, significantly enhancing inhibitory activity. For example, a pyrazolo[3,4-d]pyrimidine-based inhibitor of LRRK2, a target in Parkinson's disease, demonstrated that a fluorine atom at the analogous position was crucial for achieving high potency, with an IC50 value in the low nanomolar range. [1] Procuring 3-Fluoroisatoic anhydride provides direct access to this privileged chemical space, which is inaccessible with non-fluorinated or alternatively substituted precursors.

Evidence DimensionBiological Potency of Downstream Product (IC50)
Target Compound DataLRRK2 IC50 = 11 nM (for a final compound with the analogous 8-fluoro substitution)
Comparator Or BaselineUnsubstituted analogs often show significantly lower potency (typically >100-fold reduction).
Quantified DifferenceEnables synthesis of compounds with low nanomolar potency, a critical threshold in drug development.
ConditionsIn vitro LRRK2 kinase activity assay.

For medicinal chemistry programs, this precursor is essential for synthesizing compounds where strategic fluorination is required to achieve target potency and selectivity.

Predicted LogP (Lipophilicity)
Data to verify
3-Fluoro: Consensus LogP 1.44
6-Fluoro: ACD/LogP 0.87
ΔLogP +0.57 (more lipophilic)
Higher lipophilicity may shift permeability and distribution profiles.
Different prediction methods; cross-platform validation recommended.

Superior Processability and Handling vs. Corresponding Anthranilic Acid

Compared to its parent acid, 2-amino-3-fluorobenzoic acid, 3-Fluoroisatoic anhydride offers significant process advantages. As a stable, crystalline solid, it is easier to handle, store, and dose accurately than the corresponding amino acid. Furthermore, the anhydride is a 'pre-activated' form of the carboxylic acid, often allowing for milder reaction conditions and circumventing the need for separate activation steps (e.g., conversion to an acid chloride). [1] Reactions involving isatoic anhydrides can frequently be performed in greener solvents like water or even under solvent-free conditions, improving the overall efficiency and environmental footprint of the synthesis. [2]

Evidence DimensionPrecursor Form and Reactivity
Target Compound DataStable, crystalline solid; pre-activated for nucleophilic attack.
Comparator Or Baseline2-Amino-3-fluorobenzoic acid; requires harsher conditions or additional reagents for cyclization/amidation.
Quantified DifferenceEliminates a synthetic step (in-situ activation) and allows for milder process conditions.
ConditionsGeneral synthesis of quinazolinones and related heterocycles.

This compound simplifies workflows, potentially reduces costs associated with additional reagents and energy, and improves process safety and sustainability compared to using the base amino acid.

Predicted Density
Reported
3-, 5-, and 6-fluoro isomers all ~1.50 g/cm³; no significant difference.
Density does not differentiate isomers; electronic properties guide procurement.
In silico estimate; confirm experimentally if critical for formulation.
Commercial Purity (HPLC)
Specification review
≥95% to 97% purity by HPLC, meeting research-grade standards.
Ensures reproducibility for SAR and catalytic applications.
Per vendor CoA; verify lot-specific certificate.

Regiospecific Synthesis of 8-Fluoro-Substituted Heterocyclic Scaffolds

Ideal for synthetic routes where the final product must contain a fluorine atom at the 8-position of a quinazoline, quinazolinone, or related fused heterocyclic core. The fixed regiochemistry of this precursor ensures the unambiguous formation of the correct isomer. [1]

Medicinal Chemistry Programs Targeting Kinases and Other ATP-Binding Proteins

A key building block for lead optimization campaigns where strategic fluorination is employed to enhance binding affinity, block metabolic soft spots, or modulate pKa for improved pharmacokinetic properties. Its use provides access to a valuable region of chemical space for structure-activity relationship (SAR) studies. [2]

Development of Streamlined, Multi-Component Reaction (MCR) Protocols

Well-suited for one-pot syntheses of complex molecules due to its stability and reactivity profile. As a solid, it is easily integrated into automated or high-throughput synthesis platforms, improving efficiency and reproducibility over using less stable or multi-step precursors. [3]

Application Fit Matrix

Application
Selection Property
Validation Focus
Heterocyclic library synthesis via nucleophilic ring-opening
Electrophilic reactivity (pKa context)
Reaction yield and regioselectivity with primary amines
Lead optimization with target LogP 1–3 range
Lipophilicity profile (LogP context)
ADME property balance and permeability assays
Fluorinated polymer monomer precursor research
3-fluoro substitution pattern for polymer architecture
Polymerization kinetics and thermal/mechanical properties
Analytical standards and PET probe precursor development
High purity (≥95%) and defined isomer identity
Radiochemical purity and method reproducibility

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Fluoroisatoic anhydride

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